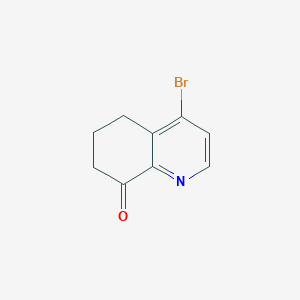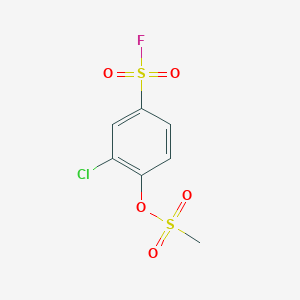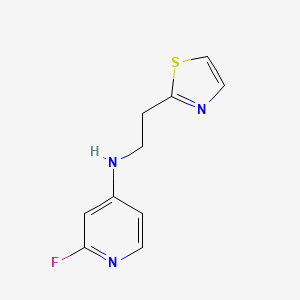
2-Fluoro-N-(2-(thiazol-2-yl)ethyl)pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N-(2-(thiazol-2-yl)ethyl)pyridin-4-amine: is a heterocyclic compound that features a pyridine ring substituted with a fluorine atom and an amine group, which is further linked to a thiazole ring via an ethyl chain. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-N-(2-(thiazol-2-yl)ethyl)pyridin-4-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via a nucleophilic substitution reaction using an appropriate ethyl halide.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Chichibabin synthesis.
Final Coupling: The final step involves coupling the thiazole-ethyl intermediate with the fluorinated pyridine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, converting them to amines or thiols, respectively.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of the catalytic process.
Biology:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, potentially leading to the development of new therapeutic agents.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-N-(2-(thiazol-2-yl)ethyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active site of enzymes, inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. The ethyl chain provides flexibility, allowing the compound to fit into the binding pocket of the target protein.
Comparación Con Compuestos Similares
- 2-Fluoro-N-(2-(thiazol-2-yl)ethyl)pyridin-3-amine
- 2-Fluoro-N-(2-(thiazol-2-yl)ethyl)pyridin-5-amine
- 2-Fluoro-N-(2-(thiazol-2-yl)ethyl)pyridin-6-amine
Comparison:
- Structural Differences: The position of the fluorine atom and the amine group on the pyridine ring can significantly affect the compound’s reactivity and biological activity.
- Biological Activity: The unique combination of the thiazole and pyridine rings in 2-Fluoro-N-(2-(thiazol-2-yl)ethyl)pyridin-4-amine may result in distinct biological activities compared to its analogs.
- Chemical Properties: The presence of the fluorine atom can influence the compound’s lipophilicity, stability, and overall chemical properties.
Propiedades
Fórmula molecular |
C10H10FN3S |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
2-fluoro-N-[2-(1,3-thiazol-2-yl)ethyl]pyridin-4-amine |
InChI |
InChI=1S/C10H10FN3S/c11-9-7-8(1-3-13-9)12-4-2-10-14-5-6-15-10/h1,3,5-7H,2,4H2,(H,12,13) |
Clave InChI |
RRSWSDIJBPYINA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1NCCC2=NC=CS2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13348558.png)

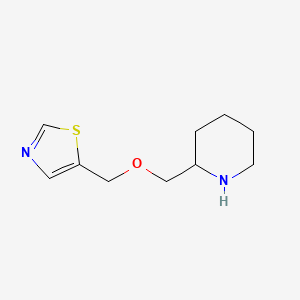
![2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)
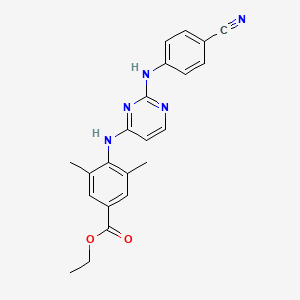

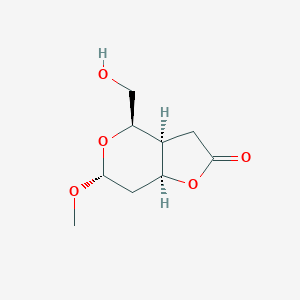

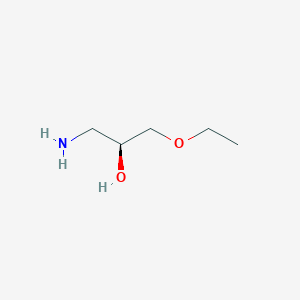
![2-(L-Prolyl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B13348624.png)
